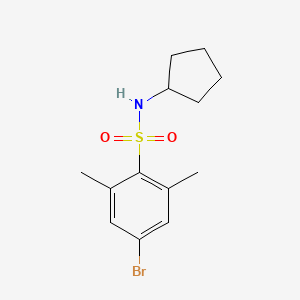

4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c1-9-7-11(14)8-10(2)13(9)18(16,17)15-12-5-3-4-6-12/h7-8,12,15H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSCBDNVPNYSJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NC2CCCC2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Preparation Method

The preparation of 4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide would likely involve the following steps:

Synthesis of the Sulfonyl Chloride Intermediate : The first step involves preparing the sulfonyl chloride derivative of 4-bromo-2,6-dimethylbenzene. This can be achieved by reacting the corresponding benzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Reaction with Cyclopentylamine : Once the sulfonyl chloride is prepared, it is reacted with cyclopentylamine in a suitable solvent, typically in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the HCl formed.

Detailed Synthesis Protocol

- 4-Bromo-2,6-dimethylbenzenesulfonic acid

- Thionyl chloride (SOCl2)

- Cyclopentylamine

- Triethylamine (Et3N)

- Dichloromethane (DCM)

Preparation of Sulfonyl Chloride :

- Add 4-bromo-2,6-dimethylbenzenesulfonic acid to a round-bottom flask equipped with a reflux condenser.

- Add thionyl chloride (SOCl2) in excess.

- Heat the mixture under reflux until the evolution of SO2 and HCl gases ceases.

- Distill off the excess SOCl2 under reduced pressure to obtain the sulfonyl chloride.

-

- Dissolve the sulfonyl chloride in dichloromethane (DCM).

- Add cyclopentylamine and triethylamine (Et3N) to the solution.

- Stir the mixture at room temperature for several hours or until the reaction is complete.

- Wash the organic layer with water, dry over Na2SO4, and concentrate under vacuum.

-

- Purify the crude product by flash column chromatography using an appropriate solvent system.

Analysis and Characterization

The synthesized compound can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Research Findings

Sulfonamides, including derivatives like This compound , are of interest in medicinal chemistry due to their potential biological activities, such as antibacterial and antitumor effects. The presence of a bromine atom in the aromatic ring can enhance lipophilicity, potentially influencing interactions with biological targets.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide has been explored for its potential as a therapeutic agent. Its sulfonamide structure is known for antibacterial properties and may also exhibit activity against various enzymes involved in disease pathways.

Biochemical Probing

The compound serves as a biochemical probe to study enzyme interactions and signaling pathways. Its ability to selectively bind to molecular targets can help elucidate mechanisms in metabolic processes.

Pharmacological Studies

Research indicates that this compound could be beneficial in treating conditions such as:

- Diabetes Mellitus : As an inhibitor of Fructose-1,6-bisphosphatase (FBPase), it may help regulate glucose levels.

- Cancer : Its potential to inhibit steroidogenesis suggests applications in hormone-dependent cancers by modulating androgen and estrogen levels.

Case Study 1: Enzyme Inhibition

In a study focused on the inhibition of FBPase, this compound demonstrated significant potency. The research highlighted its potential to lower blood sugar levels effectively, suggesting therapeutic implications for diabetes management.

Case Study 2: Anticancer Activity

Another investigation assessed the compound's effects on hormone-dependent tumors. It was found to reduce androgen levels significantly, indicating its utility in treating prostate cancer by limiting tumor growth through hormonal modulation.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Tert-butyl-2,6-dimethylbenzenesulfonamide

- Structural Differences : Lacks bromine and features a bulky tert-butyl group instead of cyclopentyl.

- Reactivity :

- Forms 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane (compound 9 ) via acid-catalyzed condensation with formaldehyde .

- Generates disulfides (e.g., compound 3 ) and sulfones under high H₂SO₄ concentrations (63–83%), with yields influenced by acid strength .

- Undergoes hydrolysis to 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid (6 ) in aqueous H₂SO₄ .

- Applications : Intermediate for CL-20 analogs (high-energy explosives) and symmetric sulfones .

4-Chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-[(methylamino)sulfonyl]benzamide

- Structural Differences: Chlorine substituent, hydroxy group, and methylamino-sulfonyl moiety.

- Reactivity : Likely participates in electrophilic substitution and hydrogen bonding due to hydroxyl and sulfonamide groups.

N-(3,5-Dibromo-4-hydroxy-2,6-dimethylphenyl)-4-methylbenzenesulfonamide

- Structural Differences : Dual bromine atoms, hydroxy group, and methylbenzenesulfonamide.

- Reactivity : Bromine enhances electrophilicity; hydroxy group enables hydrogen bonding or oxidation reactions.

- Applications: Not explicitly reported, but brominated sulfonamides are common in medicinal chemistry .

Comparative Analysis of Key Properties

Reaction Pathways and Mechanistic Insights

This compound :

- Bromine’s electron-withdrawing nature may reduce the basicity of the sulfonamide nitrogen compared to tert-butyl analogs, slowing condensation with aldehydes (e.g., formaldehyde).

- Cyclopentyl’s steric bulk could hinder access to the sulfonamide group, limiting dimerization or cage formation observed in tert-butyl derivatives .

4-Tert-butyl-2,6-dimethylbenzenesulfonamide :

Biological Activity

4-Bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound is synthesized through a two-step process involving bromination of 2,6-dimethylbenzenesulfonamide followed by cyclopentylation. The reaction conditions typically require a brominating agent such as N-bromosuccinimide (NBS) and cyclopentylamine under controlled conditions to yield the final product with high purity and yield.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites, which can lead to inhibition or activation of various biochemical pathways. Notably, it has been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme critical for DNA repair processes.

Cellular Effects

The compound exhibits significant effects on cellular functions:

- Inhibition of Cancer Cell Proliferation : Research indicates that it can induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting tumor growth.

- Influence on Signal Transduction : It affects cell signaling pathways, which may alter gene expression profiles and metabolic processes within cells.

In Vitro Studies

A study investigating the compound's effects on human pre-B leukemia cells demonstrated that it inhibited Mer kinase phosphorylation at concentrations as low as 300 nM. This inhibition was associated with reduced colony formation in soft agar assays, suggesting potential anti-tumor activity .

In Vivo Studies

In animal models, varying doses of the compound have shown therapeutic effects such as tumor growth inhibition and reduced inflammation. The pharmacokinetics indicate that the compound is metabolized by cytochrome P450 enzymes, influencing its bioavailability and distribution within tissues.

Comparative Analysis

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Inhibits TDP1; modulates kinase activity | Anti-cancer effects; apoptosis induction |

| UNC1062 (similar sulfonamide) | Inhibits Mer kinase | Potent anti-tumor activity |

| 2,6-Dimethylbenzenesulfonamide | General enzyme inhibition | Broad spectrum biological effects |

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization should employ statistical Design of Experiments (DoE) to minimize trial numbers while evaluating critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:

- Factorial Design : Test interactions between variables (e.g., bromination efficiency vs. cyclopentylamine coupling) .

- Response Surface Methodology (RSM) : Identify optimal conditions for yield and purity by modeling nonlinear relationships between factors .

Key Tools : HPLC for purity analysis; NMR and IR for structural validation .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolve steric effects from the cyclopentyl and methyl groups, as demonstrated in analogous sulfonamide structures .

- Multinuclear NMR : Assign signals for bromine (¹H-¹³C HMBC) and sulfonamide protons (¹H NMR in DMSO-d₆) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What strategies ensure compound stability under varying storage conditions?

Methodological Answer:

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to assess degradation pathways .

- Stabilizers : Use inert atmospheres (N₂) or antioxidants (e.g., BHT) if oxidative decomposition is observed .

Advanced Research Questions

Q. How can computational reaction path search methods enhance synthesis design?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and intermediates in bromination or sulfonylation steps .

- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal catalysts or solvents .

Case Study : ICReDD’s hybrid computational-experimental workflow reduced trial counts by 70% in analogous reactions .

Q. How do steric effects influence conformational dynamics and reactivity?

Methodological Answer:

- Conformational Analysis : Compare X-ray structures (e.g., torsion angles between cyclopentyl and benzene rings) with DFT-optimized geometries .

- Kinetic Isotope Effects (KIE) : Probe steric hindrance in substitution reactions (e.g., Suzuki coupling) by deuterating reactive sites .

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

Q. What methodologies elucidate electronic effects of the bromo substituent in cross-coupling reactions?

Methodological Answer:

- Hammett Plots : Quantify electron-withdrawing effects of bromine on sulfonamide electrophilicity using substituent constants (σ) .

- Electrochemical Analysis : Measure redox potentials to assess bromine’s impact on electron transfer kinetics .

Data Contradiction and Validation

Q. How should researchers address discrepancies in synthetic yields across studies?

Methodological Answer:

- Replication Protocols : Standardize solvent drying, reagent purity thresholds, and inert reaction conditions .

- Cross-Validation : Compare results using alternative methods (e.g., microwave-assisted vs. conventional heating) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.